molecular formula C7H13BrO2 B14420616 Bromoacetic acid, 3-methylbutyl ester CAS No. 83004-92-6

Bromoacetic acid, 3-methylbutyl ester

Cat. No.: B14420616
CAS No.: 83004-92-6
M. Wt: 209.08 g/mol
InChI Key: QHIYUCHMHDAPAT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Bromoacetic acid, 3-methylbutyl ester can be synthesized through the esterification of bromoacetic acid with 3-methylbutanol. The reaction typically involves heating the carboxylic acid with the alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction can be represented as follows:

BrCH2COOH+CH3CH2CH2CH2OHBrCH2COOCH2CH2CH2CH2CH3+H2O\text{BrCH}_2\text{COOH} + \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{BrCH}_2\text{COOCH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_3 + \text{H}_2\text{O} BrCH2​COOH+CH3​CH2​CH2​CH2​OH→BrCH2​COOCH2​CH2​CH2​CH2​CH3​+H2​O

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous distillation to separate the ester from the reaction mixture. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Bromoacetic acid, 3-methylbutyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include substituted acetic acid derivatives.

    Hydrolysis: Products are bromoacetic acid and 3-methylbutanol.

    Reduction: The major product is 3-methylbutanol.

Scientific Research Applications

Bromoacetic acid, 3-methylbutyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of bromoacetic acid, 3-methylbutyl ester involves its reactivity as an ester and an alkylating agent. The ester group can undergo hydrolysis or nucleophilic substitution, while the bromine atom can participate in alkylation reactions. These reactions are facilitated by the electrophilic nature of the carbonyl carbon and the bromine atom .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bromoacetic acid, 3-methylbutyl ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its larger alkyl group compared to ethyl or methyl esters results in different reactivity and applications, particularly in the synthesis of more complex molecules .

Properties

IUPAC Name

3-methylbutyl 2-bromoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-6(2)3-4-10-7(9)5-8/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIYUCHMHDAPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40335065
Record name Isopentyl bromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83004-92-6
Record name Isopentyl bromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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